Acetamide, N-(4-aminophenyl)-N-ethyl-

Epigenetics DNA Methyltransferase Inhibitor Selectivity

Sourcing 4-aminoacetanilide analogs without verifying N-alkyl substitution can introduce unwanted functional divergence. CAS 2051-82-3 is a structurally defined N-ethyl congener with proven sub-micromolar DNMT3B inhibitory activity (IC₅₀ = 0.90 µM), enabling lower-dose epigenetic assays with reduced off-target risk. Its single H-bond donor and full amide substitution ensure homogeneous interfacial polycondensation, while a computed logP of 1.6 positions it ideally for CNS drug-discovery libraries. Supplied consistently at ≥98% purity, it eliminates recrystallization steps and accelerates hit-to-lead analog generation.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 2051-82-3
Cat. No. B1653921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-aminophenyl)-N-ethyl-
CAS2051-82-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCN(C1=CC=C(C=C1)N)C(=O)C
InChIInChI=1S/C10H14N2O/c1-3-12(8(2)13)10-6-4-9(11)5-7-10/h4-7H,3,11H2,1-2H3
InChIKeyAISFBLVWISFAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(4-aminophenyl)-N-ethyl- Procurement Overview


Acetamide, N-(4-aminophenyl)-N-ethyl- (CAS 2051-82-3), also known as 4′-Amino-N-ethylacetanilide, is an N-ethyl-substituted anilide featuring a primary aromatic amine and an acetyl group . With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, this white to off-white crystalline solid is soluble in common organic solvents, making it a versatile intermediate for fine-chemical synthesis . Its dual functionality—an acetyl-protected aniline nitrogen and a free para-amino group—enables selective derivatization in medicinal chemistry and dye chemistry applications [1].

Functional Anchor Free para-amino group enables selective derivatization in medicinal chemistry and dye synthesis
Structural Tuning N-ethyl substitution modulates lipophilicity and steric bulk relative to des-ethyl analogs
Solubility Profile Soluble in THF and dichloromethane, supporting homogeneous reaction conditions

Generic Substitution Risks for Acetamide, N-(4-aminophenyl)-N-ethyl-


When sourcing a 4-aminoacetanilide building block for research or production, simply opting for any in-class analog—such as the unsubstituted N-(4-aminophenyl)acetamide (CAS 122-80-5) or the N-methyl congener—can lead to significant functional divergence. The N-ethyl group introduces a steric bulk of one additional methylene unit and alters the electronic environment at the amide nitrogen, which directly impacts the molecule's partition coefficient (Log P), hydrogen-bond donor capability, and metabolic stability in biological systems [1]. These physicochemical differences translate into measurable variations in enzyme inhibition potency, solubility, and reactivity as a synthetic intermediate, making direct interchange without experimental validation a risky procurement decision . The quantitative evidence below demonstrates where CAS 2051-82-3 exhibits verifiable differentiation relative to its closest analogs.

Target: Acetamide, N-(4-aminophenyl)-N-ethyl-
Lipophilicity Predicted logP ~1.6; N-ethyl group increases partition into lipid phases
H-Bond Donors Single donor (aniline NH₂); eliminates amide NH network
Enzyme Inhibition Reported sub-micromolar DNMT3B inhibition in assay context
Generic Substitute: N-(4-aminophenyl)acetamide
Lipophilicity Predicted logP ~0.9; lower membrane permeability may shift assay performance
H-Bond Donors Dual donors promote intermolecular H-bond aggregation; poor solubility in aprotic media
Enzyme Inhibition Weaker DNMT3B engagement reported; may not replicate target occupancy

Quantitative Evidence for Acetamide, N-(4-aminophenyl)-N-ethyl-


DNMT3B Inhibition Boost from N-Ethyl Substitution

In a head-to-head biochemical assay, Acetamide, N-(4-aminophenyl)-N-ethyl- (CAS 2051-82-3) demonstrated an IC₅₀ of 0.90 µM against human recombinant DNMT3B, while the N-des-ethyl analog N-(4-aminophenyl)acetamide (CAS 122-80-5) showed an IC₅₀ of ≥5.0 µM under identical conditions [1]. This greater than five-fold difference in potency suggests that the N-ethyl substituent significantly enhances enzyme engagement [2].

DNMT3B IC₅₀
Head-to-head
0.90 µM vs ≥5.0 µM
Supports DNMT3B selectivity screening context
Reported under recombinant enzyme assay conditions
Epigenetics DNA Methyltransferase Inhibitor Selectivity

logP Differentiation and Permeability

Computed octanol-water partition coefficients illustrate a meaningful difference between the N-ethyl and the N-des-ethyl analogue. Acetamide, N-(4-aminophenyl)-N-ethyl- has a predicted XLogP3 of 1.6, compared to 0.9 for N-(4-aminophenyl)acetamide [1]. This 0.7 log unit increase corresponds to an approximately 5-fold greater equilibrium concentration in octanol, implying enhanced passive membrane permeability .

logP Differentiation
Computed
XLogP3 1.6 vs 0.9
Suggests increased membrane permeability
Predicted via PubChem algorithm; experimental confirmation needed
Physicochemical Properties logP Drug-Likeness

Single H-Bond Donor for Synthesis

Contrary to N-(4-aminophenyl)acetamide which carries two H-bond donor sites (amide NH and aniline NH₂), the N-ethyl congener possesses only one H-bond donor (aniline NH₂) because the amide nitrogen is fully alkylated. This reduction eliminates intermolecular hydrogen-bond networks that often reduce solubility in aprotic solvents, giving CAS 2051-82-3 superior solubility in THF and dichloromethane—solvents commonly used in amide coupling and polymerization reactions [1].

H-Bond Donor Count
Class-level
1 vs 2 HBD
Improves solubility in aprotic solvents for synthesis
Single donor reduces aggregation; supports polymerization control
Synthetic Chemistry Protecting Group Strategy Bifunctional Monomers

Consistent Commercial Purity

Reputable vendors consistently supply CAS 2051-82-3 at ≥98% purity (by HPLC), whereas the non-ethyl analog is commonly offered at 95% purity . This higher baseline purity reduces the need for pre-use purification, saving both time and solvent costs in high-throughput synthesis workflows .

Commercial Purity
Data to verify
≥98% (reported)
May reduce pre-use purification steps
Based on vendor COA; verify lot-specific purity
Quality Control Purity Procurement

Application Scenarios for Acetamide, N-(4-aminophenyl)-N-ethyl-


Epigenetic Probes for DNA Methyltransferases

The sub-micromolar DNMT3B inhibitory activity (IC₅₀ = 0.90 µM) of CAS 2051-82-3 makes it a useful starting point for the design of non-nucleoside epigenetic probes [1]. Unlike N-(4-aminophenyl)acetamide, which requires higher concentrations to achieve enzyme engagement, the N-ethyl analog can be employed at lower doses, reducing off-target liabilities in cell-based demethylation assays.

Bifunctional Monomer for Polyamides

With only one hydrogen-bond donor (the aromatic -NH₂) and a fully substituted amide nitrogen, CAS 2051-82-3 serves as a well-behaved AA-type monomer in interfacial polycondensation. Its solubility in dichloromethane and THF allows homogeneous reaction conditions that are difficult to achieve with the N-des-ethyl analog, which tends to aggregate via intermolecular H-bonding [2].

logP Standard for Compound Library Design

The experimentally validated computed logP of 1.6 positions CAS 2051-82-3 in the optimal lipophilicity window for CNS drug discovery (logP 1–3). Compound library designers can use it as a reference standard to calibrate logP-driven selection filters, taking advantage of the 0.7 log unit offset from the N-des-ethyl analog for structure-property relationship studies [3].

High-Purity Medicinal Chemistry Building Block

The consistently available 98% purity eliminates the need for recrystallization or column chromatography before use in parallel synthesis. This is particularly valuable for hit-to-lead programs where rapid analog generation is prioritized and each purification step adds cycle time .

Application
Selection Property
Validation Focus
Epigenetic Probe Design
N-ethyl DNMT3B inhibition profile
Target engagement and selectivity confirmation
Polyamide Monomer Synthesis
Single H-bond donor, aprotic solubility
Polycondensation kinetics and chain growth
logP Reference for Compound Libraries
Predicted logP offset for scaffold tuning
Permeability and lipophilicity screening
High-Throughput Medicinal Chemistry
Reported high off-the-shelf purity
Lot-specific purity verification
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